molecular formula C14H23N3O2 B2591697 Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975118-44-5

Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate

Cat. No.: B2591697
CAS No.: 1975118-44-5
M. Wt: 265.357
InChI Key: OBRWCFQSUBJAOF-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a carboxylate ester, as well as a piperidine ring with an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions to form the pyrazole core.

    Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the methyl group at the 1-position.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.

    Introduction of the Piperidine Moiety: The final step involves the reaction of the pyrazole ester with 2-ethylpiperidine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and inflammation.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate
  • Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-ethylpyrazole-4-carboxylate

Uniqueness

Methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate is unique due to the specific combination of its pyrazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-4-11-7-5-6-8-17(11)10-13-12(14(18)19-3)9-16(2)15-13/h9,11H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRWCFQSUBJAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NN(C=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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